molecular formula C26H31FN2O3S B2792961 1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 892759-56-7

1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2792961
CAS RN: 892759-56-7
M. Wt: 470.6
InChI Key: RXLKLWDFOXOFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H31FN2O3S and its molecular weight is 470.6. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Several studies have explored the antibacterial properties of quinolone derivatives. For instance, novel N-1-(mono,-(di- and -(trifluoro-tert-butyl)quinolones and -naphthyridines have been synthesized, showing significant in vitro antibacterial potency, indicating the potential of such compounds in developing new antibacterial agents (Remuzon et al., 1991). Furthermore, the synthesis of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids has been investigated for their antibacterial activity, with certain derivatives showing potent activity against gram-positive bacteria, highlighting the therapeutic potential of such compounds in treating bacterial infections (Jung et al., 2001).

Antitumor Activities

The development of 4-aminoquinoline derivatives and their evaluation for cytotoxic effects on human breast tumor cell lines have been reported. These compounds exhibit significant cytotoxicity, suggesting their utility as a new class of anticancer agents (Zhang et al., 2007). Additionally, substituted 4-(1-arylsulfonylindol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-ones (indolylquinols) have shown substantial in vitro human tumor cell line activity, with certain compounds demonstrating potent and selective antitumor properties (Berry et al., 2005).

Enzyme Inhibition

Research has also focused on the development of compounds acting as enzyme inhibitors. For example, 4-(3-(benzyloxy)phenyl)-2-ethylsulfinyl-6-(trifluoromethyl)pyrimidine has been identified as a positive allosteric modulator at the glucagon-like peptide-1 receptor (GLP-1R), demonstrating the potential of such molecules in therapeutic applications targeting metabolic disorders (Nolte et al., 2014).

properties

IUPAC Name

3-(benzenesulfonyl)-1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O3S/c1-4-5-11-28-17-25(33(31,32)20-9-7-6-8-10-20)26(30)21-13-22(27)24(14-23(21)28)29-15-18(2)12-19(3)16-29/h6-10,13-14,17-19H,4-5,11-12,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLKLWDFOXOFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one

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